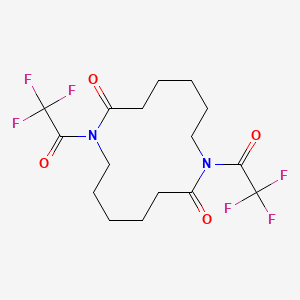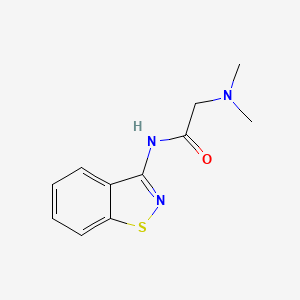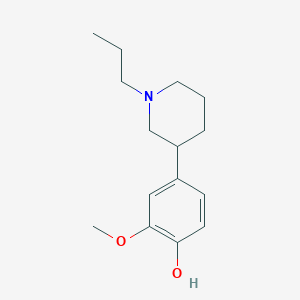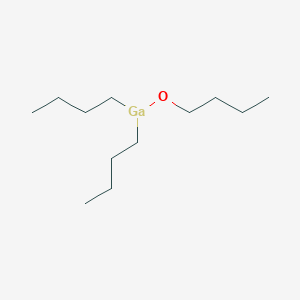![molecular formula C11H26N2OS2 B14317813 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol CAS No. 106047-72-7](/img/structure/B14317813.png)
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol is an organic compound that features both alcohol and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-2-sulfanylpropylamine with an appropriate precursor that introduces the 2,3-dihydroxypropyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alcohol and amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino alcohols and thiol-containing molecules, such as:
- 2-Amino-2-methylpropan-1-ol
- 2-Mercaptoethanol
- 2-Aminoethanethiol
Uniqueness
What sets 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol apart is its combination of both amine and thiol groups, which can provide unique reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
106047-72-7 |
|---|---|
Fórmula molecular |
C11H26N2OS2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2,3-bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H26N2OS2/c1-10(2,15)7-12-5-9(6-14)13-8-11(3,4)16/h9,12-16H,5-8H2,1-4H3 |
Clave InChI |
FSTWNAQIPNUZJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCC(CO)NCC(C)(C)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)

![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)


![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
silanol](/img/structure/B14317819.png)
